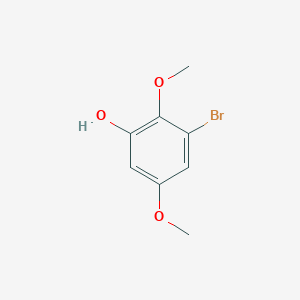

3-Bromo-2,5-dimethoxyphenol

Description

3-Bromo-2,5-dimethoxyphenol (CAS: 81687-90-3) is a brominated phenolic compound featuring a benzene ring substituted with a bromine atom at position 3 and methoxy groups (-OCH₃) at positions 2 and 5 . Its molecular formula is C₈H₉BrO₃, with a molecular weight of 233.02 g/mol. The bromine atom introduces significant steric and electronic effects, while the methoxy groups enhance solubility in polar organic solvents. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials due to its reactive bromine site and electron-rich aromatic system .

Properties

IUPAC Name |

3-bromo-2,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSOFBNXSGAKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethoxyphenol typically involves the bromination of 2,5-dimethoxyphenol. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo-2,5-dimethoxyphenol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,5-dimethoxyphenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: 2,5-Dimethoxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

3-Bromo-2,5-dimethoxyphenol serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse phenolic derivatives.

Biological Activities

Research indicates that 3-Bromo-2,5-dimethoxyphenol exhibits several biological activities:

- Antioxidant Properties : It has been shown to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). This suggests potential applications in protecting cells from oxidative stress .

- Anti-inflammatory Effects : The compound inhibits key signaling pathways involved in inflammation, such as NF-κB and STAT1, indicating its potential use in treating inflammatory conditions .

- Anticancer Activity : Preliminary studies suggest that 3-Bromo-2,5-dimethoxyphenol may inhibit tumor growth through mechanisms like selective inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair .

Pharmaceutical Development

Given its biological activities, 3-Bromo-2,5-dimethoxyphenol is being investigated as a lead compound for developing new drugs. Its potential roles include:

- Anticancer Drugs : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Antidiabetic Agents : Studies have indicated that similar compounds can improve insulin signaling and reduce blood glucose levels in diabetic models .

Case Study 1: Antioxidant Mechanism

A study demonstrated that 3-Bromo-2,5-dimethoxyphenol effectively reduced oxidative stress markers in keratinocytes by activating Nrf2-mediated pathways. This activation led to enhanced cellular defenses against oxidative damage .

Case Study 2: Anticancer Potential

In vivo studies using xenograft models showed that this compound could significantly inhibit tumor growth through multiple mechanisms including ROS production and PARP inhibition. These findings support its development as a novel anticancer therapeutic .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The allyl group in 2-allyl-4,5-dimethoxyphenol introduces π-bond reactivity and steric bulk, favoring addition or polymerization reactions, unlike the bromine in the target compound, which facilitates nucleophilic substitution . Fluorine in (3-Bromo-2,5-difluorophenyl)methanol is electron-withdrawing, reducing aromatic electron density compared to the electron-donating methoxy groups in the target compound .

Physicochemical Properties

| Property | 3-Bromo-2,5-dimethoxyphenol | 2-Allyl-4,5-dimethoxyphenol | (3-Bromo-2,5-difluorophenyl)methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 233.02 | 194.19 | 223.02 |

| Polarity | High (methoxy groups) | Moderate (allyl group) | High (-CH₂OH and F substituents) |

| Solubility | Soluble in polar solvents | Soluble in non-polar solvents | Moderate in polar solvents |

| Boiling/Melting Points | Likely elevated due to Br | Lower due to allyl group | Elevated due to F and -CH₂OH |

Analysis :

- The bromine atom in 3-Bromo-2,5-dimethoxyphenol increases molecular weight and polarizability compared to the allyl-substituted analog, enhancing its stability in electrophilic substitution reactions .

- Fluorine in the difluoro analog reduces basicity and increases resistance to oxidation compared to methoxy groups .

3-Bromo-2,5-dimethoxyphenol

2-Allyl-4,5-dimethoxyphenol

(3-Bromo-2,5-difluorophenyl)methanol

- Reactivity : Fluorine directs electrophilic substitution to meta positions; -CH₂OH participates in esterification.

- Applications : Intermediate for fluorinated polymers or pharmaceuticals .

Research Findings

- Synthetic Utility: 3-Bromo-2,5-dimethoxyphenol has been leveraged in palladium-catalyzed coupling reactions to generate biaryl structures, a key step in drug discovery .

- Ecological Roles: Allyl-substituted dimethoxyphenols in orchids attract pollinators via volatile emissions, a trait absent in brominated analogs due to reduced volatility .

- Fluorinated Derivatives : Difluoro analogs exhibit enhanced metabolic stability in medicinal chemistry compared to methoxy-substituted compounds .

Biological Activity

3-Bromo-2,5-dimethoxyphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

3-Bromo-2,5-dimethoxyphenol (C_9H_11BrO_3) features a bromine atom and two methoxy groups attached to a phenolic ring. Its molecular structure contributes to its reactivity and biological activity, particularly in the context of enzyme inhibition and antioxidant properties.

1. Antioxidant Activity

Research indicates that 3-Bromo-2,5-dimethoxyphenol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent against infections .

3. Anti-Diabetic Effects

3-Bromo-2,5-dimethoxyphenol has been investigated for its role in enhancing insulin signaling pathways. It acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. In vitro studies have shown that the compound improves insulin sensitivity and reduces blood glucose levels in diabetic models .

The biological activities of 3-Bromo-2,5-dimethoxyphenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits PTP1B, leading to enhanced insulin receptor signaling and improved glucose uptake in cells .

- Radical Scavenging : It effectively neutralizes reactive oxygen species (ROS), protecting cells from oxidative stress-induced damage .

- Membrane Stabilization : The compound may stabilize cellular membranes against lipid peroxidation, further contributing to its antioxidant effects .

Case Studies

Several studies have highlighted the therapeutic potential of 3-Bromo-2,5-dimethoxyphenol:

- Diabetes Management : In a study involving db/db mice, oral administration of the compound resulted in decreased serum triglycerides and improved pancreatic islet architecture, indicating its efficacy in managing diabetes-related complications .

- Antimicrobial Efficacy : A series of tests demonstrated that 3-Bromo-2,5-dimethoxyphenol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.